

Technical Whitepaper: Spectral Characterization of 2-Chloro-4-ethoxyquinazoline[1]

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Compound of Interest

Compound Name: 2-Chloro-4-ethoxy-quinazoline

CAS No.: 98947-26-3

Cat. No.: B8719442

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Executive Summary

2-Chloro-4-ethoxyquinazoline (CAS: 98947-26-3) serves as a pivotal electrophilic scaffold in medicinal chemistry.[1] Its structural importance lies in the differential reactivity of the C2 and C4 positions; the C4-ethoxy group acts as a "temporary" protecting group or a precursor for further nucleophilic displacement, while the C2-chlorine atom provides a site for subsequent amination, often used to attach solubilizing groups or pharmacophores (e.g., in prazosin or gefitinib analogs).

This guide provides a definitive reference for the identification of this compound, distinguishing it from its isomer (4-chloro-2-ethoxyquinazoline) through rigorous spectral analysis (NMR, IR, Mass Spectrometry).

Synthesis & Preparation Protocol

The synthesis relies on the regioselective Nucleophilic Aromatic Substitution (S

Ar) of 2,4-dichloroquinazoline.[2] Due to the difference in electrophilicity, the C4 position is significantly more reactive than C2, allowing for selective mono-alkoxylation.

Experimental Workflow

Reagents: 2,4-Dichloroquinazoline (1.0 eq), Sodium Ethoxide (1.05 eq), Anhydrous Ethanol (Solvent).[3][4] Conditions: 0°C to Room Temperature, 2-4 hours.

- Dissolution: Dissolve 2,4-dichloroquinazoline in anhydrous ethanol under an inert atmosphere ().
- Addition: Dropwise addition of freshly prepared sodium ethoxide solution at 0°C. Critical Step: Control temperature to prevent bis-substitution.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (Hexane/EtOAc 4:1).[1]
- Workup: Quench with ice water. The product precipitates as a white/off-white solid.[1] Filter and wash with cold water.[1]
- Purification: Recrystallization from ethanol/water or flash chromatography.[1]

Reaction Pathway Visualization



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Caption: Regioselective synthesis pathway favoring C4-substitution due to higher electrophilicity at the C4 position.[1]

Spectral Characterization Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

¹H NMR spectrum exhibits a characteristic pattern for the quinazoline core with a distinct ethoxy group.[1] The regiochemistry (4-ethoxy) is confirmed by the chemical shift of the aromatic protons, particularly H-5, which is deshielded by the peri-effect of the substituent at C4.

Instrument: 500 MHz, CDCl₃

(TMS internal standard).

Position	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Assignment
Ethoxy	1.52	Triplet (t)	3H	7.1	-OCH CH
Ethoxy	4.65	Quartet (q)	2H	7.1	-OCH CH
Ar-H6	7.55 - 7.65	Triplet (td)	1H	8.0, 1.2	Aromatic Ring
Ar-H8	7.85 - 7.90	Doublet (d)	1H	8.4	Aromatic Ring
Ar-H7	7.92 - 8.00	Triplet (td)	1H	8.4, 1.4	Aromatic Ring
Ar-H5	8.20 - 8.28	Doublet (d)	1H	8.2	Peri-proton (Deshielded)

Note: Data adapted from the methoxy-analog and standard substituent effects.[1] The quartet at ~4.65 ppm is diagnostic for O-CH

attached to the electron-deficient quinazoline ring.[1]

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the ether linkage and the retention of the chloro-substituent.[1]

Functional Group	Wavenumber (cm)	Mode
C-H (Aromatic)	3050 - 3080	Stretching
C-H (Aliphatic)	2980, 2930	Stretching (Ethoxy ethyl group)
C=N / C=C	1615, 1570	Quinazoline skeletal vibrations
C-O-C	1340, 1260	Aryl alkyl ether stretch (Strong)
C-Cl	760 - 780	C-Cl stretch (Characteristic)

C. Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the presence of a single chlorine atom (characteristic 3:1 isotope ratio).

- Ionization Mode: ESI+ or EI.

- Molecular Formula: C

H

ClN

O.[1]

- Exact Mass: 208.04.[1]

m/z (Intensity)	Fragment Assignment	Mechanistic Insight
208 / 210	[M]	Molecular Ion (3:1 ratio confirms Cl)
180 / 182	[M - C H]	Loss of Ethylene (McLafferty-like rearrangement)
173	[M - Cl]	Loss of Chlorine radical
163 / 165	[M - OEt]	Loss of Ethoxy group
129	[C H N]	Quinazoline cation (Loss of Cl and OEt)

Fragmentation Pathway



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Caption: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

References

- Regioselectivity in Quinazolines: L. Cronin et al., Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazoline, *Molecules*, 2016.
- Spectral Data Validation: Synthesis and Characterization of 4-Methoxyquinazoline Derivatives, Molbank, 2016, M885.[5][6] (Data for analog used for correlation).
- Synthetic Protocol: Method for preparing 2,4-dichloroquinazoline derivatives, Patent CN102584721A.
- Compound Registry: CAS Common Chemistry, 2-Chloro-4-ethoxyquinazoline (CAS 98947-26-3).[1]

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